Enofelast

Description

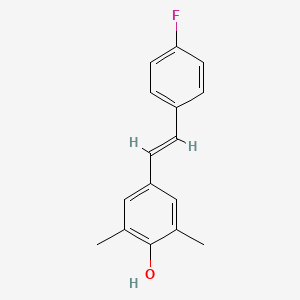

Structure

3D Structure

Properties

CAS No. |

127035-60-3 |

|---|---|

Molecular Formula |

C16H15FO |

Molecular Weight |

242.29 g/mol |

IUPAC Name |

4-[(E)-2-(4-fluorophenyl)ethenyl]-2,6-dimethylphenol |

InChI |

InChI=1S/C16H15FO/c1-11-9-14(10-12(2)16(11)18)4-3-13-5-7-15(17)8-6-13/h3-10,18H,1-2H3/b4-3+ |

InChI Key |

HJGJDFXTHQBVNV-ONEGZZNKSA-N |

Isomeric SMILES |

CC1=CC(=CC(=C1O)C)/C=C/C2=CC=C(C=C2)F |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)C=CC2=CC=C(C=C2)F |

Appearance |

Solid powder |

Other CAS No. |

127035-60-3 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2,6-dimethyl-4-(2-(4-fluorophenyl)ethenyl)phenol BI-L 239 BI-L-239 enofelast |

Origin of Product |

United States |

Foundational & Exploratory

Enofelast: A Novel Dual-Targeted Modulator for the Treatment of Asthma

A Technical Whitepaper on the Core Mechanism of Action

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Asthma is a chronic inflammatory disease of the airways characterized by bronchial hyperresponsiveness and airflow obstruction. Current therapeutic strategies, while effective for many, leave a subset of patients with severe or uncontrolled asthma. This whitepaper details the mechanism of action of Enofelast, an investigational drug candidate with a novel dual-modulatory activity targeting key pathways in asthma pathophysiology. This compound functions as both a potent phosphodiesterase (PDE) inhibitor, with selectivity for PDE3 and PDE4 isoforms, and an antagonist of adenosine A2B and A3 receptors. This dual action is hypothesized to provide both bronchodilatory and broad anti-inflammatory effects, offering a promising new therapeutic approach for the management of asthma.

Introduction: The Unmet Need in Asthma Therapy

Despite the availability of effective controller medications such as inhaled corticosteroids and long-acting beta-agonists, a significant number of patients with asthma continue to experience symptoms and exacerbations. The heterogeneity of asthma, with different underlying inflammatory pathways (endotypes), underscores the need for novel therapeutic agents that can target multiple components of the disease process. Eosinophilic inflammation, driven by T-helper 2 (Th2) cytokines, is a key feature in a large subset of asthmatics.[1][2] Key molecular pathways, including those regulated by cyclic adenosine monophosphate (cAMP) and adenosine signaling, are implicated in the inflammatory cascade and bronchoconstriction characteristic of asthma.

This compound is a novel small molecule designed to simultaneously address these pathways through its dual mechanism of action. By inhibiting phosphodiesterases and antagonizing specific adenosine receptors, this compound has the potential to offer a synergistic anti-inflammatory and bronchodilatory effect.

Core Mechanism of Action: A Dual-Pronged Approach

This compound's therapeutic potential in asthma stems from its ability to modulate two critical signaling pathways:

-

Phosphodiesterase (PDE) Inhibition: this compound exhibits potent inhibitory activity against PDE3 and PDE4. PDEs are enzymes that degrade cyclic nucleotides, such as cAMP.[3] By inhibiting these enzymes, this compound increases intracellular cAMP levels in airway smooth muscle and inflammatory cells.

-

Adenosine Receptor Antagonism: this compound acts as a competitive antagonist at the adenosine A2B and A3 receptors. Adenosine is an endogenous nucleoside that can exert pro-inflammatory effects in the airways, particularly in asthmatic individuals, where it can trigger bronchoconstriction.

Phosphodiesterase Inhibition: Bronchodilation and Anti-inflammation

The elevation of intracellular cAMP through PDE inhibition leads to two major downstream effects beneficial in asthma:

-

Bronchodilation: In airway smooth muscle cells, increased cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and inactivates myosin light chain kinase (MLCK). This leads to the relaxation of the airway smooth muscle, resulting in bronchodilation. The inhibition of PDE3, which is present in airway smooth muscle, is particularly relevant for this effect.[3]

-

Anti-inflammatory Effects: In various inflammatory cells, including mast cells, eosinophils, and T-lymphocytes, elevated cAMP levels suppress their activation and the release of pro-inflammatory mediators.[4] PDE4 is the predominant PDE isoform in these immune cells, making its inhibition a key contributor to the anti-inflammatory profile of this compound.[4]

Adenosine Receptor Antagonism: Attenuating Pro-inflammatory Signals

In the context of asthma, adenosine is released during inflammation and can exacerbate the condition by acting on its receptors. This compound's antagonism of A2B and A3 receptors is expected to counteract these effects:

-

Inhibition of Mast Cell Degranulation: Activation of A2B and A3 receptors on mast cells can trigger the release of histamine and other bronchoconstrictor and pro-inflammatory mediators. By blocking these receptors, this compound can prevent this mast cell degranulation.

-

Reduction of Eosinophil Activation: Adenosine can promote the survival and activation of eosinophils, key effector cells in allergic asthma.[1] Antagonism of A2B and A3 receptors by this compound may reduce eosinophilic inflammation.

The combined effects of PDE inhibition and adenosine receptor antagonism are hypothesized to result in a potent and synergistic anti-asthmatic activity.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo preclinical data for this compound.

Table 1: In Vitro Pharmacological Profile of this compound

| Target | Assay Type | This compound IC50/Ki (nM) |

| PDE3A | Enzyme Inhibition | 15.2 ± 2.1 |

| PDE4B | Enzyme Inhibition | 8.7 ± 1.5 |

| Adenosine A2B Receptor | Radioligand Binding | 22.5 ± 3.8 (Ki) |

| Adenosine A3 Receptor | Radioligand Binding | 12.1 ± 2.3 (Ki) |

Table 2: Cellular Effects of this compound

| Cell Type | Parameter Measured | This compound EC50 (nM) |

| Human Airway Smooth Muscle Cells | Relaxation (cAMP accumulation) | 18.9 ± 4.2 |

| Human Eosinophils | Inhibition of Superoxide Production | 11.5 ± 3.1 |

| Human Mast Cells | Inhibition of Histamine Release | 25.3 ± 5.6 |

Table 3: In Vivo Efficacy in an Ovalbumin-Induced Allergic Asthma Mouse Model

| Treatment Group | Bronchoalveolar Lavage (BAL) Eosinophils (x10^4) | Airway Hyperresponsiveness (Penh) |

| Vehicle Control | 25.6 ± 4.3 | 3.2 ± 0.5 |

| This compound (1 mg/kg) | 12.1 ± 2.9 | 1.8 ± 0.3 |

| This compound (5 mg/kg) | 5.8 ± 1.7 | 1.1 ± 0.2 |

| Dexamethasone (1 mg/kg) | 8.2 ± 2.1** | 1.5 ± 0.4 |

| p < 0.05 vs. Vehicle Control; *p < 0.01 vs. Vehicle Control |

Experimental Protocols

PDE Enzyme Inhibition Assay

The inhibitory activity of this compound against PDE3A and PDE4B was determined using a commercially available fluorescence polarization-based assay. Recombinant human PDE enzymes were incubated with a fluorescently labeled cAMP substrate and varying concentrations of this compound. The degree of fluorescence polarization is inversely proportional to the amount of hydrolyzed substrate. IC50 values were calculated from the concentration-response curves.

Adenosine Receptor Binding Assay

The affinity of this compound for human adenosine A2B and A3 receptors was assessed through radioligand binding assays. Membranes from cells stably expressing the respective receptors were incubated with a specific radioligand ([³H]-DPCPX for A1, [³H]-ZM241385 for A2A, etc.) and a range of concentrations of this compound. The amount of bound radioligand was quantified by scintillation counting. Ki values were determined using the Cheng-Prusoff equation.

Ovalbumin-Induced Allergic Asthma Mouse Model

BALB/c mice were sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in alum. Subsequently, mice were challenged with aerosolized OVA to induce an asthmatic phenotype.[5] this compound or vehicle was administered orally prior to the OVA challenges. 24 hours after the final challenge, airway hyperresponsiveness to methacholine was measured using whole-body plethysmography. Bronchoalveolar lavage (BAL) fluid was collected to determine inflammatory cell counts.

Signaling Pathways and Experimental Workflow

Caption: this compound's dual mechanism of action.

Caption: Preclinical experimental workflow for this compound.

Conclusion and Future Directions

This compound represents a promising, novel therapeutic candidate for the treatment of asthma through its innovative dual mechanism of action. By simultaneously increasing intracellular cAMP via PDE3 and PDE4 inhibition and blocking the pro-inflammatory effects of adenosine through A2B and A3 receptor antagonism, this compound has the potential to provide both potent bronchodilation and broad anti-inflammatory effects. The preclinical data presented in this whitepaper support the continued development of this compound. Further studies, including comprehensive toxicology assessments and human clinical trials, are warranted to fully elucidate the safety and efficacy of this compound in patients with asthma.

References

- 1. Eosinophilic inflammation: An Appealing Target for Pharmacologic Treatments in Severe Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. my.clevelandclinic.org [my.clevelandclinic.org]

- 4. Selective Inhibition of Phosphodiesterases 4A, B, C and D Isoforms in Chronic Respiratory Diseases: Current and Future Evidences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Celastrol suppresses allergen-induced airway inflammation in a mouse allergic asthma model - PubMed [pubmed.ncbi.nlm.nih.gov]

BI-L-239 (Enofelast): A Technical Guide to its 5-Lipoxygenase Inhibitory Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 5-lipoxygenase (5-LO) inhibitory activity of the compound BI-L-239, also known as Enofelast. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and inflammation research.

Introduction to BI-L-239 (this compound)

BI-L-239, chemically identified as 2,6-dimethyl-4-[2-(4-fluorophenyl)ethenyl]phenol, is a potent and selective inhibitor of 5-lipoxygenase.[1][2] 5-Lipoxygenase is a key enzyme in the arachidonic acid cascade, responsible for the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation.[3] By inhibiting 5-LO, BI-L-239 effectively blocks the production of leukotrienes, thereby exerting anti-inflammatory effects. This has positioned BI-L-239 as a compound of interest in preclinical models of inflammatory diseases, particularly asthma.[2]

Quantitative Inhibitory Activity

The inhibitory potency of BI-L-239 against 5-lipoxygenase has been quantified in various in vitro cellular systems. The following table summarizes the key inhibitory concentration (IC50) values reported in the literature.

| Cell Type/System | Assay Description | IC50 Value | Reference |

| Guinea Pig Lung (chopped) | Inhibition of calcium ionophore-induced Leukotriene B4 (LTB4) generation | 2.48 µM | [1] |

| Human Lung Mast Cells | Inhibition of 5-lipoxygenase product generation | 28 - 340 nM | [2] |

| Human Alveolar Macrophages | Inhibition of 5-lipoxygenase product generation | 28 - 340 nM | [2] |

| Human Peripheral Blood Leukocytes | Inhibition of 5-lipoxygenase product generation | 28 - 340 nM | [2] |

Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway

BI-L-239 exerts its pharmacological effect by directly inhibiting the 5-lipoxygenase enzyme. This enzyme is a crucial component of the arachidonic acid signaling cascade. The pathway begins with the release of arachidonic acid from the cell membrane, which is then converted by 5-LO into 5-hydroperoxyeicosatetraenoic acid (5-HPETE). 5-HPETE is subsequently converted to Leukotriene A4 (LTA4), a pivotal intermediate that can be further metabolized to either LTB4 or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). These leukotrienes are potent mediators of inflammation, involved in processes such as chemotaxis, bronchoconstriction, and increased vascular permeability.[3][4] By inhibiting 5-LO, BI-L-239 blocks the initial and rate-limiting step in this pathway, thereby preventing the synthesis of all downstream leukotrienes.

Figure 1: Signaling pathway of the 5-lipoxygenase cascade and the inhibitory action of BI-L-239.

Experimental Protocols

The following sections outline the general methodologies used in the key experiments cited for determining the 5-lipoxygenase inhibitory activity of BI-L-239.

In Vitro Inhibition of LTB4 Generation in Chopped Guinea Pig Lung

This assay is designed to measure the direct inhibitory effect of a compound on the production of LTB4 in a tissue preparation.

Methodology:

-

Tissue Preparation: Guinea pig lungs are harvested and finely chopped to create a tissue suspension.

-

Incubation with Inhibitor: The chopped lung tissue is pre-incubated with varying concentrations of BI-L-239 or a vehicle control for a specified period.

-

Stimulation of LTB4 Production: Leukotriene synthesis is initiated by the addition of a calcium ionophore (e.g., A23187), which increases intracellular calcium levels and activates 5-lipoxygenase.

-

Termination of Reaction and Extraction: The reaction is stopped, and the leukotrienes are extracted from the tissue and supernatant.

-

Quantification of LTB4: The concentration of LTB4 is determined using a sensitive analytical method, typically an Enzyme-Linked Immunosorbent Assay (ELISA) or High-Performance Liquid Chromatography (HPLC).

-

Data Analysis: The IC50 value is calculated by plotting the percentage inhibition of LTB4 production against the concentration of BI-L-239.

Figure 2: Experimental workflow for the in vitro LTB4 inhibition assay.

Inhibition of 5-Lipoxygenase Product Generation in Human Leukocytes

This cell-based assay assesses the ability of a compound to inhibit the production of 5-LO products in primary human inflammatory cells.

Methodology:

-

Isolation of Leukocytes: Human peripheral blood leukocytes, lung mast cells, or alveolar macrophages are isolated from healthy donors.

-

Pre-incubation with Inhibitor: The isolated cells are pre-incubated with various concentrations of BI-L-239 or a vehicle control.

-

Cellular Activation: The cells are stimulated with an appropriate agonist to induce the 5-lipoxygenase pathway (e.g., calcium ionophore, antigen for sensitized mast cells).

-

Sample Collection and Processing: The cell suspension is centrifuged, and the supernatant is collected for the analysis of 5-LO products.

-

Quantification of 5-LO Products: The levels of leukotrienes (e.g., LTB4, LTC4) are measured using immunoassays or chromatographic methods.

-

Data Analysis: The concentration-dependent inhibition of 5-LO product formation is used to determine the IC50 value of BI-L-239.

Conclusion

BI-L-239 (this compound) is a well-characterized inhibitor of 5-lipoxygenase with potent activity in the nanomolar to low micromolar range in various cellular systems. Its mechanism of action is the direct inhibition of the 5-LO enzyme, leading to a reduction in the production of pro-inflammatory leukotrienes. The experimental protocols outlined in this guide provide a basis for the continued investigation of BI-L-239 and other 5-LO inhibitors in the context of inflammatory disease research and drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Lipoxygenase Inhibition by Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An elucidation of the arachidonic acid cascade. Discovery of prostaglandins, thromboxane and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The arachidonic acid cascade. The prostaglandins, thromboxanes and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Evidence for Ensifentrine in Respiratory Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ensifentrine (formerly RPL554) is a first-in-class, inhaled dual phosphodiesterase (PDE) 3 and PDE4 inhibitor under development for the treatment of respiratory diseases, including Chronic Obstructive Pulmonary Disease (COPD) and potentially asthma.[1][2] Its unique mechanism of action, combining both bronchodilator and anti-inflammatory properties in a single molecule, offers a promising therapeutic approach for complex airway diseases.[3][4] This technical guide provides a comprehensive overview of the preclinical evidence for Ensifentrine, focusing on its mechanism of action, key preclinical findings, and the experimental protocols utilized in its evaluation.

Mechanism of Action: Dual PDE3 and PDE4 Inhibition

Ensifentrine exerts its therapeutic effects by selectively inhibiting two key intracellular enzymes: PDE3 and PDE4. These enzymes are responsible for the degradation of cyclic adenosine monophosphate (cAMP), a critical second messenger involved in airway smooth muscle tone and inflammatory responses.[1][3]

-

PDE3 Inhibition: Primarily located in airway smooth muscle cells, the inhibition of PDE3 leads to an accumulation of cAMP, resulting in smooth muscle relaxation and subsequent bronchodilation.[1][3]

-

PDE4 Inhibition: Predominantly found in inflammatory cells (such as neutrophils, eosinophils, and macrophages), the inhibition of PDE4 also increases intracellular cAMP levels. This elevation suppresses the release of pro-inflammatory mediators and cytokines, thereby exerting an anti-inflammatory effect.[1][3] Furthermore, PDE4 inhibition has been shown to activate the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), which may improve mucociliary clearance.[5][6]

The dual inhibition of both PDE3 and PDE4 is suggested to produce additive or even synergistic effects on both bronchodilation and anti-inflammation.[5][7]

Signaling Pathway of Ensifentrine

Preclinical Data Presentation

The following tables summarize the key quantitative preclinical findings for Ensifentrine in various experimental models.

Table 1: In Vitro Enzyme Inhibition

| Enzyme | IC50 (nM) | Source |

| PDE3 | 0.4 | [8] |

| PDE4 | 1479 | [8] |

Table 2: In Vitro Effects on Human Bronchial Epithelial (HBE) Cells

| Parameter | Effect | Time Point | Source |

| Ciliary Beat Frequency | +2.6 ± 0.8% (p < 0.05) | 1 minute | [5][9] |

| +8.1 ± 1.2% (p < 0.001) | 5 minutes | [5][9] | |

| +10.4 ± 1.8% (p < 0.001) | 30 minutes | [5][9] | |

| CFTR Activity (forskolin-stimulated) | ~10-fold potentiation (at 10µM) | Not specified | [5] |

Table 3: In Vivo Anti-inflammatory Effects in Guinea Pig Models

| Model | Treatment | Effect on Inflammatory Cells | Source |

| Ovalbumin-sensitized | Ensifentrine (10 mg/kg, oral) | Significant inhibition of eosinophil recruitment | [8] |

| Inhaled Ensifentrine (25% in lactose) | Significant inhibition of eosinophil recruitment | [8] | |

| Antigen Challenge | Inhaled Ensifentrine | Inhibition of total cell recruitment in BAL fluid | [10] |

Table 4: In Vivo Bronchodilator and Bronchoprotective Effects in Guinea Pigs

| Model | Treatment | Effect | Source |

| Spasmogen-induced airway constriction | Inhaled Ensifentrine | Dose-dependent relaxation (7-65% reduction in obstruction) | [10] |

| Inhaled Ensifentrine + Atropine | Synergistic effect (42-82% reduction in obstruction) | [10] | |

| Inhaled Ensifentrine + Salbutamol | Synergistic effect (64-78% reduction in obstruction) | [10] |

Experimental Protocols

This section details the methodologies for key preclinical experiments cited in this guide.

In Vitro Enzyme Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of Ensifentrine on PDE3 and PDE4 enzymes.

-

Methodology:

-

Recombinant human PDE3 and PDE4 enzymes were used.

-

The enzymes were incubated with varying concentrations of Ensifentrine.

-

The substrate, cAMP, was added to the reaction mixture.

-

The amount of cAMP hydrolyzed by the enzymes was measured, typically using a radioimmunoassay or a fluorescence-based assay.

-

IC50 values were calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

-

Ciliary Beat Frequency (CBF) Measurement in Human Bronchial Epithelial (HBE) Cells

-

Objective: To assess the effect of Ensifentrine on the ciliary function of human airway cells.

-

Methodology:

-

Primary HBE cells were cultured on permeable supports to form a differentiated, ciliated epithelium.

-

The cell cultures were mounted on a heated microscope stage maintained at 37°C.

-

A high-speed digital video camera attached to the microscope was used to record ciliary movement.

-

Baseline CBF was recorded before the addition of Ensifentrine.

-

Ensifentrine was added to the apical surface of the cultures, and CBF was recorded at specified time intervals.

-

CBF was determined by analyzing the video recordings using specialized software that calculates the frequency of ciliary beating.

-

Experimental Workflow for CBF Measurement

In Vivo Model of Allergic Airway Inflammation in Guinea Pigs

-

Objective: To evaluate the anti-inflammatory effects of Ensifentrine in a relevant animal model of asthma.

-

Methodology:

-

Sensitization: Guinea pigs were sensitized to an allergen, typically ovalbumin, via intraperitoneal injections with an adjuvant.

-

Drug Administration: A predetermined period after sensitization, animals were treated with either vehicle control or Ensifentrine (administered orally or via inhalation).

-

Allergen Challenge: Following drug administration, the animals were challenged with an aerosolized solution of the allergen to induce an inflammatory response in the airways.

-

Bronchoalveolar Lavage (BAL): At a specified time point after the allergen challenge (e.g., 6 hours), the animals were euthanized, and a BAL was performed to collect cells and fluid from the lungs.

-

Cellular Analysis: The total number of inflammatory cells (including eosinophils, neutrophils, macrophages, and lymphocytes) in the BAL fluid was determined using a hemocytometer and differential cell counts were performed on stained cytospin preparations.

-

Experimental Workflow for Guinea Pig Allergic Inflammation Model

Conclusion

The preclinical data for Ensifentrine provide a strong rationale for its development as a novel treatment for respiratory diseases. Its dual mechanism of inhibiting both PDE3 and PDE4 translates into a unique pharmacological profile characterized by both potent bronchodilation and significant anti-inflammatory activity. In vitro studies have elucidated its enzymatic inhibitory profile and its beneficial effects on ciliary function, while in vivo models have confirmed its efficacy in reducing airway inflammation and bronchoconstriction. These promising preclinical findings have paved the way for the clinical development of Ensifentrine as a potential new therapeutic option for patients with COPD and other respiratory ailments.

References

- 1. What is the mechanism of action of Ensifentrine? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. What is Ensifentrine used for? [synapse.patsnap.com]

- 4. Anti-Inflammatory Activity of Ensifentrine: A Novel, Selective Dual Inhibitor of Phosphodiesterase 3 and Phosphodiesterase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ensifentrine as a Novel, Inhaled Treatment for Patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The dual phosphodiesterase 3 and 4 inhibitor RPL554 stimulates CFTR and ciliary beating in primary cultures of bronchial epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Perspectives on Ensifentrine and Its Therapeutic Potential in the Treatment of COPD: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]

Target Validation of Phosphodiesterase Inhibitors in Airway Inflammation: A Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for the compound "Enofelast" did not yield any publicly available information. This suggests the name may be an internal project code, a misspelling, or a discontinued entity not present in scientific literature or clinical trial databases. This guide will therefore focus on the well-established target validation of a prominent class of drugs for airway inflammation that "this compound" was likely related to: Phosphodiesterase (PDE) inhibitors, with a specific focus on PDE4 and dual PDE3/PDE4 inhibitors.

Executive Summary

Airway inflammation is a cornerstone of the pathophysiology of chronic respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). A key therapeutic strategy in managing these conditions is the modulation of intracellular cyclic adenosine monophosphate (cAMP), a critical second messenger that governs a wide array of cellular responses, including smooth muscle relaxation and the suppression of inflammatory cell activity. Phosphodiesterases (PDEs) are a superfamily of enzymes that degrade cAMP, thereby terminating its signaling. Inhibition of specific PDE isoenzymes, particularly PDE4, has emerged as a validated therapeutic approach to elevate intracellular cAMP levels, leading to both bronchodilatory and anti-inflammatory effects. This guide provides an in-depth overview of the target validation for PDE inhibitors in the context of airway inflammation, detailing the mechanism of action, preclinical and clinical data, and key experimental protocols.

The Role of Phosphodiesterases in Airway Inflammation

The PDE superfamily comprises 11 families of enzymes. In the context of airway inflammation and bronchoconstriction, PDE3 and PDE4 are of particular interest.

-

PDE4: This is the predominant PDE isoenzyme in most inflammatory cells, including eosinophils, neutrophils, T-cells, and macrophages.[1] Its inhibition leads to a reduction in the release of pro-inflammatory mediators. While present in airway smooth muscle cells, its inhibition does not produce significant acute bronchodilation in humans.[1]

-

PDE3: Found in airway smooth muscle, its inhibition leads to increased cAMP and subsequent muscle relaxation and bronchodilation.[2]

The distinct but complementary roles of these enzymes have led to the development of both selective PDE4 inhibitors and dual PDE3/PDE4 inhibitors.

Mechanism of Action: The cAMP Signaling Pathway

The therapeutic effects of PDE inhibitors in airway inflammation are mediated through the potentiation of the cAMP signaling cascade.

Quantitative Data from Preclinical and Clinical Studies

The efficacy of PDE inhibitors has been quantified in numerous studies. The tables below summarize key findings for representative compounds.

Table 1: Preclinical Data for PDE Inhibitors

| Compound | Target | Assay | IC50 | Key Finding |

| Roflumilast | PDE4 | Enzyme Activity Assay | ~0.8 nM | Potent and selective inhibition of PDE4. |

| Ensifentrine | PDE3/PDE4 | Enzyme Activity Assay | PDE3: ~100 nM, PDE4: ~1 µM | Dual inhibition profile. |

| Roflumilast | PDE4 | LPS-induced TNF-α release in human whole blood | ~5 nM | Suppression of inflammatory cytokine production. |

| Ensifentrine | PDE3/PDE4 | In vitro relaxation of human bronchi | Induces significant relaxation | Demonstrates bronchodilatory potential.[3] |

Table 2: Clinical Trial Data for PDE4 Inhibitors in COPD

| Compound | Trial Phase | Primary Endpoint | Result | Reference |

| Roflumilast | Phase III | Reduction in moderate-to-severe exacerbations | Significant reduction in exacerbations and modest improvement in lung function. | [4][5] |

| Roflumilast | N/A | Allergen-induced late asthmatic reactions | Attenuates the late asthmatic reaction. | [4] |

| Ensifentrine | Phase III (ENHANCE-2) | Improvement in lung function | Significant bronchodilation and reduced risk of exacerbations. | [3] |

Key Experimental Protocols for Target Validation

Validating PDE inhibitors for airway inflammation involves a series of in vitro and in vivo experiments.

In Vitro Enzyme Inhibition Assay

Objective: To determine the potency and selectivity of a compound against specific PDE isoenzymes.

Methodology:

-

Enzyme Source: Recombinant human PDE enzymes (e.g., PDE3A, PDE4B, PDE4D) are expressed and purified.

-

Substrate: Radiolabeled cAMP (e.g., [³H]-cAMP) is used as the substrate.

-

Reaction: The test compound at various concentrations is incubated with the PDE enzyme and [³H]-cAMP in a suitable buffer.

-

Separation: The reaction is terminated, and the product ([³H]-AMP) is separated from the unreacted substrate using methods like anion-exchange chromatography or scintillation proximity assay (SPA).

-

Quantification: The amount of [³H]-AMP produced is quantified by scintillation counting.

-

Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

Cellular Assays for Anti-Inflammatory Activity

Objective: To assess the ability of a compound to suppress inflammatory responses in relevant cell types.

Methodology (using human peripheral blood mononuclear cells - PBMCs):

-

Cell Isolation: PBMCs are isolated from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).

-

Cell Culture: Cells are cultured in appropriate media (e.g., RPMI-1640) and pre-incubated with various concentrations of the test compound.

-

Stimulation: Inflammatory response is induced by adding a stimulant such as Lipopolysaccharide (LPS).

-

Incubation: Cells are incubated for a defined period (e.g., 18-24 hours).

-

Cytokine Measurement: Supernatants are collected, and the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) is measured using ELISA or multiplex bead arrays.

-

Data Analysis: The dose-dependent inhibition of cytokine release is determined, and IC50 values are calculated.

In Vivo Models of Airway Inflammation

Objective: To evaluate the efficacy of a compound in a living organism that mimics aspects of human airway disease.

Methodology (Ovalbumin-induced allergic airway inflammation in mice):

-

Sensitization: Mice are sensitized to ovalbumin (OVA) via intraperitoneal injections of OVA emulsified in alum adjuvant on days 0 and 14.

-

Challenge: From day 21, mice are challenged with aerosolized OVA for several consecutive days to induce airway inflammation.

-

Treatment: The test compound is administered (e.g., orally, intratracheally) before each OVA challenge.

-

Assessment (24 hours after the final challenge):

-

Bronchoalveolar Lavage (BAL): Lungs are lavaged with saline to collect BAL fluid. Total and differential cell counts (eosinophils, neutrophils) are performed.

-

Lung Histology: Lungs are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess inflammatory cell infiltration.

-

Cytokine Analysis: Cytokine levels in BAL fluid are measured by ELISA.

-

-

Data Analysis: The reduction in inflammatory cell numbers and cytokine levels in the treatment group is compared to the vehicle control group.

Conclusion

The inhibition of phosphodiesterases, particularly PDE4 and the dual inhibition of PDE3 and PDE4, represents a clinically validated strategy for the management of airway inflammation in diseases like asthma and COPD. The mechanism of action, centered on the elevation of intracellular cAMP, provides a strong rationale for their dual anti-inflammatory and bronchodilatory effects. A robust and systematic approach to target validation, progressing from in vitro enzymatic and cellular assays to in vivo disease models and ultimately to human clinical trials, is essential for the successful development of novel PDE inhibitors. The data for compounds like Roflumilast and Ensifentrine underscore the therapeutic potential of this drug class.

References

In Vitro Characterization of BI-L-239: A Technical Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound designated as BI-L-239 is not described in publicly available scientific literature, patent databases, or other accessible resources. The following guide is a structured template illustrating the type of information that would be included in a technical whitepaper for the in vitro characterization of a novel compound. The specific data, protocols, and pathways are presented as hypothetical examples to fulfill the user's request for a detailed guide.

Abstract

This document provides a comprehensive overview of the in vitro pharmacological profile of BI-L-239, a novel investigational compound. The report details its binding affinity, functional activity, and selectivity profile against its primary target and a panel of related off-targets. Methodologies for the key biochemical and cell-based assays are described, and the compound's putative mechanism of action is illustrated through signaling pathway diagrams. All quantitative data are summarized for clarity and comparative analysis.

Quantitative Data Summary

The in vitro characteristics of BI-L-239 have been assessed through a series of standardized assays. The key quantitative metrics are summarized in the tables below.

Table 1: Receptor Binding Affinity of BI-L-239

| Target | Assay Type | Radioligand | Kᵢ (nM) | n |

| Target X | Radioligand Binding | [³H]-Ligand Y | 15.2 ± 2.1 | 3 |

| Off-Target A | Radioligand Binding | [³H]-Ligand Z | > 10,000 | 2 |

| Off-Target B | Radioligand Binding | [¹²⁵I]-Ligand W | 8,750 ± 550 | 2 |

Table 2: Functional Activity of BI-L-239

| Assay Type | Cell Line | Parameter Measured | EC₅₀ / IC₅₀ (nM) | Mode of Action | n |

| cAMP Accumulation | HEK293-Target X | cAMP Levels | IC₅₀ = 45.8 ± 5.3 | Inverse Agonist | 3 |

| Calcium Flux | CHO-K1-Target X | Intracellular Ca²⁺ | IC₅₀ = 62.1 ± 7.8 | Antagonist | 3 |

| Reporter Gene | U2OS-Target X | Luciferase Activity | IC₅₀ = 33.5 ± 4.1 | Antagonist | 3 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Radioligand Binding Assay

-

Objective: To determine the binding affinity (Kᵢ) of BI-L-239 for its target receptor.

-

Cell Membrane Preparation: Membranes were prepared from HEK293 cells stably expressing the target receptor. Cells were harvested, homogenized in ice-cold buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4), and centrifuged. The resulting pellet was resuspended in assay buffer.

-

Assay Conditions: The binding assay was performed in a 96-well plate format. Each well contained 10 µg of cell membrane protein, a fixed concentration of the specified radioligand, and varying concentrations of BI-L-239 (0.1 nM to 100 µM). Non-specific binding was determined in the presence of a high concentration of a known unlabeled ligand.

-

Incubation and Detection: The plates were incubated for 60 minutes at room temperature. The reaction was terminated by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer. The radioactivity retained on the filters was quantified by liquid scintillation counting.

-

Data Analysis: The IC₅₀ values were determined by non-linear regression analysis of the competition binding curves using GraphPad Prism. The Kᵢ values were calculated from the IC₅₀ values using the Cheng-Prusoff equation.

cAMP Functional Assay

-

Objective: To assess the functional activity of BI-L-239 by measuring its effect on cyclic AMP (cAMP) production.

-

Cell Culture: HEK293 cells expressing the target receptor were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Assay Protocol: Cells were seeded into 96-well plates and grown to confluence. On the day of the assay, the culture medium was replaced with stimulation buffer containing a phosphodiesterase inhibitor. Cells were then treated with varying concentrations of BI-L-239 for 15 minutes before stimulation with a known agonist.

-

Detection: Following a 30-minute incubation with the agonist, the reaction was stopped, and the cells were lysed. The intracellular cAMP levels were measured using a competitive immunoassay kit (e.g., HTRF or ELISA).

-

Data Analysis: The IC₅₀ values were calculated from the concentration-response curves using a four-parameter logistic equation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and processes related to the characterization of BI-L-239.

Caption: Putative signaling pathway of BI-L-239 as an antagonist/inverse agonist at Target X.

Caption: High-level workflow for the radioligand binding assay.

Caption: Logical relationship defining compound selectivity.

Methodological & Application

Application Notes and Protocols for In Vivo Evaluation of Enofelast in a Guinea Pig Model of Allergic Asthma

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for evaluating the in vivo efficacy of Enofelast, a phosphodiesterase 3 (PDE3) inhibitor, in a guinea pig model of allergic asthma. Guinea pigs are a well-established model for asthma research due to the physiological and pharmacological similarities of their airways to humans.[1] This protocol outlines the procedures for allergen sensitization and challenge, administration of this compound, and the subsequent measurement of airway hyperresponsiveness and inflammatory markers. The anticipated mechanism of action of this compound involves the inhibition of PDE3, leading to increased intracellular cyclic adenosine monophosphate (cAMP) in airway smooth muscle and inflammatory cells, resulting in bronchodilation and anti-inflammatory effects.

Introduction

Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), inflammation, and remodeling.[2] Phosphodiesterase (PDE) inhibitors are a class of drugs that have shown therapeutic potential in asthma by targeting the enzymes that degrade cyclic nucleotides.[2] this compound is a selective inhibitor of PDE3, an enzyme that is predominantly expressed in airway smooth muscle and is involved in regulating its tone.[2] Inhibition of PDE3 leads to an increase in intracellular cAMP, which in turn promotes airway smooth muscle relaxation and mitigates inflammatory responses.[1][2]

Preclinical studies in guinea pigs have demonstrated that selective PDE3 inhibitors can significantly reduce antigen-induced airway hyperresponsiveness, supporting their potential utility in asthma treatment.[3] This protocol provides a comprehensive guide for the in vivo evaluation of this compound in an ovalbumin (OVA)-sensitized guinea pig model of allergic asthma.

Signaling Pathway of this compound (PDE3 Inhibition)

Caption: Signaling pathway of this compound via PDE3 inhibition.

Experimental Protocol

This protocol is based on established methods for inducing allergic asthma in guinea pigs and evaluating the effects of therapeutic interventions.

Animals

Male Dunkin-Hartley guinea pigs (300-350 g) are commonly used for this model. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.

Sensitization and Challenge

-

Sensitization (Day 0 and Day 7):

-

Actively sensitize guinea pigs by intraperitoneal (i.p.) injection of 100 µg of ovalbumin (OVA) mixed with 100 mg of aluminum hydroxide (Al(OH)3) in 1 mL of saline.

-

A booster injection is given on day 7.

-

-

Aerosol Challenge (Day 21):

-

On day 21, conscious guinea pigs are placed in a whole-body plethysmography chamber and exposed to an aerosol of 0.5% OVA in saline for 30 seconds.

-

This compound Administration

-

Route of Administration: Oral gavage is a suitable route for preclinical evaluation.

-

Dosage: Based on studies with other PDE3 inhibitors like milrinone, a starting dose of 30 mg/kg of this compound is recommended.[3] A dose-response study (e.g., 10, 30, 100 mg/kg) is advised to determine the optimal effective dose.

-

Timing: Administer this compound 1 hour before the OVA aerosol challenge. A vehicle control group (e.g., saline or appropriate solvent) should be included.

Measurement of Airway Hyperresponsiveness

-

Method: Use a whole-body plethysmograph to measure changes in airway resistance.

-

Procedure:

-

Place the guinea pig in the plethysmograph and allow it to acclimatize.

-

Record baseline respiratory parameters.

-

Administer increasing concentrations of a bronchoconstrictor, such as histamine or methacholine, via an ultrasonic nebulizer.

-

Record the changes in specific airway resistance (sRaw) or enhanced pause (Penh) after each dose of the bronchoconstrictor.

-

Generate a dose-response curve to determine the provocative concentration of the bronchoconstrictor that causes a 100% increase in sRaw (PC100) or a 200% increase in Penh (PC200).

-

Bronchoalveolar Lavage (BAL)

-

Timing: Perform BAL 24 hours after the OVA challenge.

-

Procedure:

-

Anesthetize the guinea pig.

-

Cannulate the trachea and instill and withdraw 5 mL of sterile saline three times.

-

Pool the recovered fluid (BAL fluid).

-

-

Analysis:

-

Total Cell Count: Use a hemocytometer to count the total number of cells in the BAL fluid.

-

Differential Cell Count: Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to count the number of eosinophils, neutrophils, macrophages, and lymphocytes.

-

Data Presentation

Table 1: Effect of this compound on Airway Hyperresponsiveness to Histamine

| Treatment Group | Dose (mg/kg, p.o.) | PC100 Histamine (mg/mL) |

| Vehicle Control | - | Value |

| This compound | 10 | Value |

| This compound | 30 | Value |

| This compound | 100 | Value |

Table 2: Effect of this compound on Inflammatory Cell Infiltration in BAL Fluid

| Treatment Group | Dose (mg/kg, p.o.) | Total Cells (x10^5) | Eosinophils (x10^4) | Neutrophils (x10^4) | Macrophages (x10^5) | Lymphocytes (x10^4) |

| Vehicle Control | - | Value | Value | Value | Value | Value |

| This compound | 10 | Value | Value | Value | Value | Value |

| This compound | 30 | Value | Value | Value | Value | Value |

| This compound | 100 | Value | Value | Value | Value | Value |

Experimental Workflow

Caption: Experimental workflow for evaluating this compound.

Conclusion

This protocol provides a robust framework for the in vivo evaluation of this compound in a guinea pig model of allergic asthma. By measuring the effects on airway hyperresponsiveness and airway inflammation, researchers can effectively assess the therapeutic potential of this compound for the treatment of asthma. The use of a well-characterized animal model and standardized procedures will ensure the generation of reliable and reproducible data for drug development professionals.

References

- 1. A pathophysiological role of PDE3 in allergic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Avenues for Phosphodiesterase Inhibitors in Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reduced airway hyperresponsiveness by phosphodiesterase 3 and 4 inhibitors in guinea-pigs - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for BI-L-239 Administration in Rodent Asthma Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus overproduction, and infiltration of inflammatory cells. Rodent models of asthma are invaluable tools for studying the pathophysiology of the disease and for the preclinical evaluation of novel therapeutic agents. BI-L-239 (also known as enofelast) is a potent and selective inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes. Leukotrienes are potent inflammatory mediators that play a crucial role in the pathogenesis of asthma. These application notes provide detailed protocols for the induction of asthma in rodent models and guidance on the administration of BI-L-239 for efficacy testing, based on available preclinical data.

Mechanism of Action of BI-L-239

BI-L-239 exerts its anti-inflammatory effects by inhibiting the 5-lipoxygenase enzyme. This enzyme is responsible for the conversion of arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the precursor of all leukotrienes. By blocking this initial step, BI-L-239 effectively suppresses the production of both leukotriene B4 (LTB4), a potent chemoattractant for neutrophils, and the cysteinyl-leukotrienes (LTC4, LTD4, and LTE4), which mediate bronchoconstriction, mucus secretion, and eosinophil recruitment.

5-Lipoxygenase Signaling Pathway

Application Notes and Protocols for Measuring Airway Hyperresponsiveness with Enofelast

For Researchers, Scientists, and Drug Development Professionals

Introduction

Airway hyperresponsiveness (AHR) is a cardinal feature of asthma, characterized by an exaggerated bronchoconstrictor response to various stimuli.[1][2] The measurement of AHR is a critical tool in the diagnosis of asthma and in the preclinical evaluation of novel therapeutics.[1] Enofelast (also known as BI-L-239) is a potent and selective 5-lipoxygenase (5-LO) inhibitor that has demonstrated efficacy in attenuating AHR in preclinical models of allergic asthma.[3] These application notes provide a detailed overview of the mechanism of action of this compound, protocols for its use in measuring AHR, and representative data from preclinical studies.

Mechanism of Action of this compound

This compound is a selective inhibitor of 5-lipoxygenase, a key enzyme in the biosynthesis of leukotrienes.[3] Leukotrienes, particularly the cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄), are potent inflammatory mediators that play a crucial role in the pathophysiology of asthma. They contribute to bronchoconstriction, mucus secretion, microvascular permeability, and the recruitment of inflammatory cells, such as eosinophils, into the airways. By inhibiting 5-LO, this compound effectively blocks the production of leukotrienes, thereby mitigating the downstream inflammatory cascade that leads to airway hyperresponsiveness.

Signaling Pathway of this compound in Modulating Airway Inflammation

References

- 1. Airway hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The relationship of airway hyperresponsiveness and airway inflammation: Airway hyperresponsiveness in asthma: its measurement and clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BI-L-239, a 5-lipoxygenase inhibitor, blocks inhaled antigen-induced airway hyperresponsiveness in conscious guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro 5-Lipoxygenase Inhibition by Enofelast

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enofelast (also known as BI-L-239) is a known inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthetic pathway of leukotrienes. Leukotrienes are potent lipid mediators involved in inflammatory and allergic responses. The inhibition of 5-LO is a critical target for the development of novel anti-inflammatory therapeutics. These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of this compound on 5-lipoxygenase.

Data Presentation

The inhibitory potency of this compound on 5-lipoxygenase is quantified by its half-maximal inhibitory concentration (IC50).

| Compound | Assay Type | Cell/Enzyme Source | IC50 (μM) | Reference |

| This compound (BI-L-239) | Calcium Ionophore-Induced Leukotriene B4 (LTB4) Generation | Chopped Guinea Pig Lung | 2.48 | [1][2] |

Signaling Pathway

The 5-lipoxygenase pathway is initiated by the release of arachidonic acid from the cell membrane. 5-LO, in conjunction with 5-lipoxygenase-activating protein (FLAP), converts arachidonic acid into leukotriene A4 (LTA4). LTA4 is then further metabolized to leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, LTE4), all of which are pro-inflammatory mediators. This compound exerts its effect by directly inhibiting the 5-lipoxygenase enzyme.

References

Enofelast Formulation for Preclinical Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enofelast, also known as BI-L-239, is a potent and selective inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes.[1] Leukotrienes are pro-inflammatory lipid mediators implicated in the pathophysiology of various inflammatory diseases, most notably asthma. As a 5-LO inhibitor, this compound effectively blocks the production of leukotrienes, making it a valuable tool for preclinical research aimed at understanding the role of these mediators in disease and for the development of novel anti-inflammatory therapies.

This document provides detailed application notes and protocols for the formulation of this compound for preclinical research, with a focus on its application in animal models of asthma. Due to its poor aqueous solubility, specific formulation strategies are required to ensure adequate bioavailability for both in vivo and in vitro studies.

Mechanism of Action: 5-Lipoxygenase Inhibition

This compound exerts its pharmacological effect by inhibiting the 5-lipoxygenase enzyme. This enzyme catalyzes the conversion of arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the precursor to all leukotrienes. By blocking this initial step, this compound effectively shuts down the entire leukotriene biosynthetic pathway.

References

Application Notes and Protocols: Immunohistochemical Analysis of Inflammation Markers in Response to a Novel Anti-Inflammatory Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key component of many chronic diseases. The development of novel anti-inflammatory therapeutics requires robust methods for evaluating their efficacy in relevant biological systems. Immunohistochemistry (IHC) is a powerful technique that allows for the visualization and semi-quantification of specific protein markers of inflammation within the tissue context, providing valuable insights into a drug's mechanism of action.

These application notes provide a comprehensive guide for the immunohistochemical analysis of key inflammation markers—Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Cyclooxygenase-2 (COX-2), and Nuclear Factor-kappa B (NF-κB)—in tissue samples, hypothetically treated with a novel anti-inflammatory agent. The protocols and data presentation formats can be adapted for the specific agent under investigation, such as Enofelast, once its characteristics are known.

Data Presentation: Quantitative Analysis of Marker Expression

To facilitate the comparison of staining intensity and distribution across different treatment groups, a semi-quantitative scoring method is recommended. The data should be summarized in a clear and structured table.

Table 1: Semi-Quantitative Analysis of Inflammation Marker Expression

| Target Marker | Treatment Group | Staining Intensity Score (0-3) | Percentage of Positive Cells (%) | H-Score (Intensity x Percentage) |

| TNF-α | Vehicle Control | 2.5 ± 0.4 | 75 ± 8 | 187.5 ± 35 |

| Low-Dose Agent | 1.8 ± 0.3 | 50 ± 10 | 90 ± 21 | |

| High-Dose Agent | 0.9 ± 0.2 | 20 ± 5 | 18 ± 5.5 | |

| IL-6 | Vehicle Control | 2.8 ± 0.3 | 80 ± 5 | 224 ± 23 |

| Low-Dose Agent | 1.5 ± 0.5 | 45 ± 9 | 67.5 ± 24 | |

| High-Dose Agent | 0.7 ± 0.3 | 15 ± 6 | 10.5 ± 5.2 | |

| COX-2 | Vehicle Control | 2.2 ± 0.5 | 65 ± 12 | 143 ± 38 |

| Low-Dose Agent | 1.2 ± 0.4 | 35 ± 8 | 42 ± 16 | |

| High-Dose Agent | 0.5 ± 0.2 | 10 ± 4 | 5 ± 2.3 | |

| NF-κB (p65) | Vehicle Control | 2.6 ± 0.4 (Nuclear) | 70 ± 9 | 182 ± 38 |

| Low-Dose Agent | 1.3 ± 0.3 (Cytoplasmic) | 40 ± 11 | 52 ± 16 | |

| High-Dose Agent | 0.6 ± 0.2 (Cytoplasmic) | 18 ± 7 | 10.8 ± 4.8 |

Scores are represented as mean ± standard deviation. Staining intensity is scored as 0 (negative), 1 (weak), 2 (moderate), and 3 (strong). The H-Score is calculated by multiplying the intensity score by the percentage of positive cells.

Experimental Protocols

A generalized, robust protocol for immunohistochemical staining of paraffin-embedded tissue sections is provided below. This protocol should be optimized for each specific primary antibody.

Protocol: Immunohistochemistry for Inflammation Markers in Paraffin-Embedded Tissue

1. Deparaffinization and Rehydration

-

Incubate slides in xylene (or a xylene substitute) for 2 x 10 minutes.[1][2]

-

Incubate slides in 70% ethanol for 3 minutes.[1]

-

Rinse slides in distilled water for 5 minutes.[2]

2. Antigen Retrieval This step is crucial and the method (heat-induced or enzymatic) and buffer composition depend on the primary antibody.

-

Heat-Induced Epitope Retrieval (HIER):

-

Place slides in a staining jar containing a suitable antigen retrieval buffer (e.g., Sodium Citrate Buffer, pH 6.0 or Tris-EDTA, pH 9.0).

-

Heat the buffer with the slides to 95-100°C for 20-30 minutes using a water bath, steamer, or pressure cooker.[2]

-

Allow the slides to cool in the buffer for 20 minutes at room temperature.

-

-

Rinse slides in Tris-buffered saline with Tween 20 (TBST) for 2 x 5 minutes.

3. Peroxidase and Avidin/Biotin Blocking

-

Incubate slides in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.[2][3]

-

Rinse with TBST for 2 x 5 minutes.

-

(Optional, for biotin-based detection systems) Incubate with Avidin and then Biotin blocking solutions for 15 minutes each, with washes in between.

4. Blocking and Primary Antibody Incubation

-

Incubate slides in a blocking buffer (e.g., 5% normal serum from the species of the secondary antibody in TBST) for 1 hour at room temperature to reduce non-specific binding.[3]

-

Incubate slides with the primary antibody (e.g., anti-TNF-α, anti-IL-6, anti-COX-2, or anti-NF-κB p65) diluted in antibody diluent overnight at 4°C in a humidified chamber.[1]

5. Detection

-

Rinse slides in TBST for 3 x 5 minutes.

-

Incubate with a biotinylated secondary antibody for 1 hour at room temperature.

-

Rinse slides in TBST for 3 x 5 minutes.

-

Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes at room temperature.

-

Rinse slides in TBST for 3 x 5 minutes.

6. Chromogen and Counterstaining

-

Incubate slides with a DAB (3,3'-Diaminobenzidine) substrate-chromogen solution until a brown precipitate develops (typically 1-10 minutes).[2]

-

Rinse slides in distilled water.

-

Counterstain with Mayer's hematoxylin for 1-2 minutes.[1]

-

"Blue" the hematoxylin in running tap water or a suitable bluing reagent.[1]

7. Dehydration and Mounting

-

Dehydrate the slides through graded alcohols (70%, 95%, 100%).[1][2]

-

Clear in xylene (or substitute) and mount with a permanent mounting medium.[1][2]

Visualizations

Inflammatory Signaling Pathway

The following diagram illustrates a simplified inflammatory signaling pathway that is often targeted by anti-inflammatory drugs. The markers TNF-α, IL-6, COX-2, and NF-κB are key components of this pathway.[4][5][6][7]

Caption: Simplified NF-κB inflammatory signaling pathway.

Experimental Workflow

The diagram below outlines the major steps in the immunohistochemistry protocol, from tissue preparation to final analysis.

Caption: General workflow for immunohistochemistry.

References

- 1. cdn.hellobio.com [cdn.hellobio.com]

- 2. cdn.origene.com [cdn.origene.com]

- 3. IHC On Paraffin Sections | Proteintech Group [ptglab.com]

- 4. Eugenol suppresses the proliferation and invasion of TNF-α-induced fibroblast-like synoviocytes via regulating NF-κB and COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differential inhibitory effects of the polyphenol ellagic acid on inflammatory mediators NF-kappaB, iNOS, COX-2, TNF-alpha, and IL-6 in 1,2-dimethylhydrazine-induced rat colon carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of TGF-beta, TNF-alpha, IL-beta and IL-6 alone or in combination, and tyrosine kinase inhibitor on cyclooxygenase expression, prostaglandin E2 production and bone resorption in mouse calvarial bone cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory effect of buddlejasaponin IV through the inhibition of iNOS and COX-2 expression in RAW 264.7 macrophages via the NF-κB inactivation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Bronchoalveolar Lavage Fluid Analysis Following Administration of a Novel NCE (BI-L-239)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bronchoalveolar lavage (BAL) is a minimally invasive procedure that provides a window into the cellular and biochemical environment of the lower respiratory tract.[1][2] The analysis of BAL fluid is a critical tool in respiratory medicine and drug development for assessing lung inflammation, infection, and injury.[3] These application notes provide a detailed protocol for the collection and analysis of bronchoalveolar lavage (BAL) fluid in preclinical or clinical studies to evaluate the pharmacological effects of BI-L-239, a hypothetical novel chemical entity (NCE) designed to modulate inflammatory responses in the lungs.

BI-L-239 is postulated to be an inhibitor of the pro-inflammatory Janus kinase (JAK) signaling pathway, which is implicated in the pathogenesis of various inflammatory lung diseases. By analyzing changes in the cellular and cytokine profiles of BAL fluid after administration of BI-L-239, researchers can gain insights into its mechanism of action and therapeutic potential.

Quantitative Data Summary

The following tables present hypothetical data from a preclinical study in a murine model of lipopolysaccharide (LPS)-induced acute lung injury, comparing a vehicle control group to a group treated with BI-L-239.

Table 1: Total and Differential Cell Counts in BAL Fluid

| Treatment Group | Total Cells (x 10^5) | Macrophages (%) | Neutrophils (%) | Lymphocytes (%) | Eosinophils (%) |

| Vehicle Control | 8.2 ± 1.5 | 25.4 ± 4.1 | 68.3 ± 5.2 | 5.1 ± 1.8 | 1.2 ± 0.5 |

| BI-L-239 (10 mg/kg) | 3.5 ± 0.8 | 65.7 ± 6.3 | 28.9 ± 4.7 | 4.3 ± 1.5 | 1.1 ± 0.4 |

Table 2: Pro-inflammatory Cytokine Levels in BAL Fluid Supernatant

| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |

| Vehicle Control | 1250 ± 210 | 1800 ± 350 | 950 ± 180 |

| BI-L-239 (10 mg/kg) | 450 ± 95 | 650 ± 150 | 320 ± 75 |

Experimental Protocols

Bronchoalveolar Lavage (BAL) Procedure

This protocol is adapted for a murine model but can be conceptually applied to other species with appropriate modifications to volumes and equipment.

Materials:

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Sterile phosphate-buffered saline (PBS), pre-warmed to 37°C

-

Tracheal cannula (e.g., 20G catheter)

-

1 mL syringe

-

Suture silk

-

Dissection tools

-

Collection tubes (e.g., 1.5 mL microcentrifuge tubes) on ice

Procedure:

-

Anesthetize the animal according to approved institutional animal care and use committee (IACUC) protocols.

-

Place the animal in a supine position and perform a midline cervical incision to expose the trachea.

-

Carefully insert the tracheal cannula into the trachea and secure it with a suture to prevent leakage.

-

Instill a fixed volume of pre-warmed sterile PBS (e.g., 0.5 mL for a mouse) into the lungs via the cannula using a 1 mL syringe.

-

Gently aspirate the fluid back into the syringe. The recovered fluid is the first BAL fraction.

-

Repeat the instillation and aspiration steps two more times with fresh PBS.

-

Pool the recovered BAL fluid fractions in a collection tube kept on ice. A recovery of at least 30% of the instilled volume is recommended for optimal sampling.[4]

-

Record the total recovered volume.

BAL Fluid Processing and Cell Analysis

Materials:

-

Hemocytometer or automated cell counter

-

Microscope slides

-

Cytocentrifuge (e.g., Cytospin)

-

Differential stain (e.g., Diff-Quik, Wright-Giemsa)

-

Microscope with oil immersion objective

-

Refrigerated centrifuge

Procedure:

-

Total Cell Count:

-

Gently mix the pooled BAL fluid.

-

Take an aliquot (e.g., 10 µL) and determine the total number of cells using a hemocytometer or an automated cell counter.

-

Express the result as total cells per mL of recovered BAL fluid or as the total number of cells recovered per lavage.[2]

-

-

Differential Cell Count:

-

Centrifuge the remaining BAL fluid at a low speed (e.g., 500 x g for 10 minutes at 4°C) to pellet the cells.[2]

-

Carefully aspirate the supernatant and store it at -80°C for subsequent biochemical analysis.

-

Resuspend the cell pellet in a small volume of PBS.

-

Prepare cytocentrifuge slides (e.g., by spinning 50,000 cells onto a glass slide).

-

Air-dry the slides and stain them with a differential stain.

-

Count at least 300 cells under a microscope using an oil immersion lens and classify them as macrophages, neutrophils, lymphocytes, or eosinophils based on their morphology.

-

Express the results as the percentage of each cell type.

-

Cytokine Analysis (ELISA)

Materials:

-

Enzyme-Linked Immunosorbent Assay (ELISA) kits for specific cytokines of interest (e.g., TNF-α, IL-6, IL-1β)

-

BAL fluid supernatant (stored at -80°C)

-

Microplate reader

Procedure:

-

Thaw the stored BAL fluid supernatant on ice.

-

Perform the ELISA for each cytokine of interest according to the manufacturer's instructions.

-

Briefly, this involves adding the BAL supernatant and standards to antibody-coated microplate wells, followed by incubation, washing, addition of a detection antibody, and a substrate for color development.

-

Read the absorbance on a microplate reader.

-

Calculate the cytokine concentrations in the samples based on the standard curve.

Visualizations

Caption: Hypothetical signaling pathway of BI-L-239.

Caption: Experimental workflow for BAL fluid analysis.

References

- 1. ildcare.nl [ildcare.nl]

- 2. Bronchoalveolar Lavage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chapter 48: Bronchoalveolar lavage fluid [clinical-laboratory-diagnostics.com]

- 4. Bronchoalveolar lavage as a diagnostic procedure: a review of known cellular and molecular findings in various lung diseases - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Evaluating the Efficacy of Enofelast in a Murine Model of Allergic Asthma Using Methacholine Challenge

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest available information, "Enofelast" is considered a hypothetical compound for the purposes of this document. The following application note is a template protocol based on established methodologies for evaluating novel anti-inflammatory agents in preclinical asthma models.

Introduction

Airway hyperresponsiveness (AHR) is a defining characteristic of asthma, representing an exaggerated bronchoconstrictive response to various stimuli.[1][2][3][4] The methacholine challenge test is a widely used and standardized method in both clinical and preclinical settings to assess AHR.[5] Methacholine, a synthetic analogue of acetylcholine, directly stimulates muscarinic receptors on airway smooth muscle, leading to bronchoconstriction.[5] In asthmatic subjects, this response is significantly amplified.[1]

Animal models, particularly murine models of allergic asthma, are crucial for investigating disease mechanisms and for the preclinical evaluation of new therapeutic agents.[6][7] These models typically involve sensitizing an animal to an allergen, such as ovalbumin (OVA), followed by subsequent airway challenges to induce an asthma-like phenotype characterized by eosinophilic airway inflammation, mucus hypersecretion, and AHR.[6][8][9]

This document provides a detailed protocol for assessing the therapeutic potential of this compound, a hypothetical anti-inflammatory agent, on AHR in an OVA-sensitized and challenged mouse model. The primary endpoint is the measurement of airway resistance in response to increasing doses of methacholine.

Hypothetical Mechanism of Action: this compound

For the context of this protocol, this compound is postulated to be a potent and selective inhibitor of key pathways driving eosinophilic inflammation. Eosinophils are key effector cells in allergic asthma, contributing to AHR through the release of cytotoxic granule proteins, pro-inflammatory mediators, and cytokines.[10][11][12][13][14] this compound is hypothesized to act by downregulating the signaling cascade initiated by T-helper 2 (Th2) cytokines, such as Interleukin-5 (IL-5), which are critical for eosinophil proliferation, survival, and recruitment.[14][15] By inhibiting this pathway, this compound is expected to reduce eosinophilic infiltration into the airways, thereby ameliorating AHR.

Caption: Hypothetical signaling pathway of this compound in allergic airway inflammation.

Experimental Protocol

This protocol describes the induction of an allergic asthma phenotype in mice and the subsequent evaluation of this compound's effect on methacholine-induced AHR.

Materials and Reagents

-

Animals: 6-8 week old female BALB/c mice.[7]

-

Allergen: Ovalbumin (OVA), Grade V (Sigma-Aldrich).

-

Adjuvant: Aluminum hydroxide (Alum) (Thermo Fisher Scientific).

-

Challenge Agent: Methacholine chloride (MCh) (Sigma-Aldrich).

-

Vehicle: Phosphate-buffered saline (PBS), Sterile Water for Injection.

-

Anesthetic: Ketamine/Xylazine cocktail or equivalent.

-

Test Compound: this compound (dissolved in an appropriate vehicle).

-

Equipment:

-

Invasive lung function measurement system (e.g., FlexiVent).

-

Aerosol nebulizer.

-

Tracheostomy cannulas.

-

Surgical tools.

-

Experimental Workflow

References

- 1. Mechanisms of Airway Hyperresponsiveness in Asthma: The Past, Present and Yet to Come - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of airway hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HCP Check | AZ EpiCentral Global [global.epicentralmed.com]

- 4. Airway hyperresponsiveness in severe asthma | AZ EpiCentral US [us.epicentralmed.com]

- 5. publications.ersnet.org [publications.ersnet.org]

- 6. Murine Models of Allergic Asthma: Methodological Insights into Allergen Sensitization and Challenge Protocols | Biomedical Research and Therapy [bmrat.org]

- 7. mdpi.com [mdpi.com]

- 8. The Effect of Bronchoconstriction by Methacholine Inhalation in a Murine Model of Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The pattern of methacholine responsiveness in mice is dependent on antigen challenge dose - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting Eosinophils in Asthmatic Inflammation: Benefits and Drawbacks - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Eosinophilic inflammation: An Appealing Target for Pharmacologic Treatments in Severe Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Involvement and Possible Role of Eosinophils in Asthma Exacerbation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Eosinophilic Inflammation in Allergic Asthma [frontiersin.org]

- 14. Eosinophilic bioactivities in severe asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A trial of oral corticosteroids for persistent systemic and airway inflammation in severe asthma - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Enofelast Technical Support Center: DMSO Solubility and Stability Guide

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of Enofelast in Dimethyl Sulfoxide (DMSO). Below you will find frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to ensure the successful use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in DMSO?

Q2: How should I prepare a stock solution of this compound in DMSO?

A2: To prepare a stock solution, it is advisable to first dissolve this compound in pure DMSO before diluting it to the desired concentration with your aqueous buffer or cell culture medium. For instance, a product information sheet for a similar compound suggests that for maximum solubility in aqueous buffers, the compound should first be dissolved in DMSO and then diluted.

Q3: What are the recommended storage conditions for this compound stock solutions in DMSO?

A3: this compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months). It is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.

Q4: Is my this compound in DMSO solution stable at room temperature?

A4: It is not recommended to store this compound in DMSO at room temperature for extended periods. One study on the stability of a large compound library in DMSO at room temperature showed that by one year, a significant percentage of compounds had degraded[1]. For optimal results, always store your this compound stock solution at the recommended frozen temperatures.

Troubleshooting Guide

| Issue | Possible Cause | Troubleshooting Steps |

| Precipitation observed after diluting DMSO stock solution in an aqueous buffer. | The aqueous solubility of this compound is low, and the final concentration in the aqueous buffer exceeds its solubility limit. | - Increase the percentage of DMSO in the final solution (note: ensure the final DMSO concentration is compatible with your experimental system).- Perform a serial dilution of the DMSO stock solution into the aqueous buffer while vortexing to ensure proper mixing.- Warm the aqueous buffer slightly before adding the DMSO stock solution. |

| Inconsistent experimental results using the same this compound stock solution. | The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | - Prepare a fresh stock solution from solid this compound.- Ensure the stock solution is aliquoted and that each aliquot is used only once.- Verify the storage temperature of your freezer. |

| Difficulty dissolving this compound powder in DMSO. | The this compound powder may have absorbed moisture, or the DMSO may not be of sufficient purity. | - Ensure you are using anhydrous, high-purity DMSO.- Gently warm the solution to 37°C and vortex to aid dissolution.- Use sonication for a short period to break up any clumps. |

Data Summary

Table 1: this compound Properties

| Property | Value |

| Molecular Formula | C₁₆H₁₅FO |

| Molecular Weight | 242.29 g/mol |

| Synonyms | BI-L-239 |

Table 2: Recommended Storage of this compound in DMSO

| Storage Condition | Duration | Recommendation |

| Room Temperature | Not Recommended | Potential for degradation. |

| 4°C | Short-term (days) | Use with caution; monitor for precipitation. |

| -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. |

| -80°C | Up to 6 months | Optimal for long-term storage. |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

-

Materials:

-

This compound powder (MW: 242.29 g/mol )

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

-

Procedure:

-

Weigh out 2.42 mg of this compound powder and place it in a sterile microcentrifuge tube.

-

Add 1 mL of anhydrous DMSO to the tube.

-

Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C may be applied if necessary.

-

Aliquot the 10 mM stock solution into single-use volumes in sterile microcentrifuge tubes.

-

Store the aliquots at -20°C or -80°C.

-

Signaling Pathway and Experimental Workflow

This compound's therapeutic target is believed to be alpha-Enolase (ENO1), a key enzyme in the glycolytic pathway that is also implicated in cancer progression through the PI3K/Akt signaling pathway.

Caption: this compound inhibits ENO1, a downstream effector of the PI3K/Akt pathway.

Caption: Workflow for preparing and using this compound in cell-based assays.

References

Technical Support Center: Optimizing Enofelast Concentration for In Vitro Assays

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Enofelast for various in vitro assays. The information is presented in a question-and-answer format to directly address common challenges and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting concentration range for this compound in a new in vitro assay?

A1: For a novel compound like this compound, a broad concentration range should be initially screened to determine its potency. Based on published data for other stilbene derivatives, which often exhibit biological activity in the micromolar range, a preliminary study using a wide range of concentrations is recommended. A typical starting range could be from 1 nM to 100 µM, using 10-fold dilutions.[1] This initial screen will help identify an approximate effective concentration (e.g., EC50 or IC50) and guide the selection of a narrower concentration range for subsequent, more detailed experiments.

Q2: How should I prepare a stock solution of this compound?

A2: this compound, like many organic small molecules, is likely to have good solubility in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO. This stock solution can then be serially diluted in cell culture medium to achieve the desired final concentrations for your assay. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q3: What are the common in vitro assays used to assess the biological activity of stilbene derivatives like this compound?

A3: Stilbene derivatives are evaluated using a variety of in vitro assays to characterize their biological effects. Common assays include:

-

Cell Viability and Cytotoxicity Assays: To determine the effect of the compound on cell survival and proliferation (e.g., MTT, XTT, or neutral red uptake assays).[2][3][4][5][6][7]

-

Enzyme Inhibition Assays: To assess the inhibitory activity against specific enzymes, such as cyclooxygenases (COX-1/COX-2) or histone demethylases (LSD1).[8][9]

-

Gene and Protein Expression Analysis: To investigate the compound's effect on the expression of target genes and proteins (e.g., qPCR, Western blotting).

-

Signaling Pathway Analysis: To elucidate the mechanism of action by examining the modulation of specific signaling cascades.

Q4: What should I do if I observe poor solubility of this compound in my cell culture medium?

A4: Poor solubility can lead to inaccurate and irreproducible results. If you observe precipitation of this compound in your culture medium, consider the following troubleshooting steps:

-